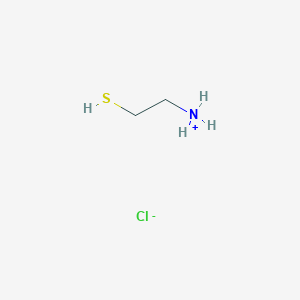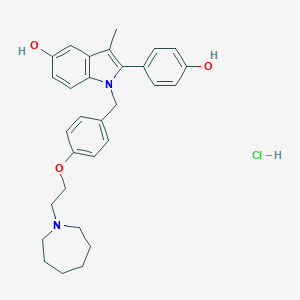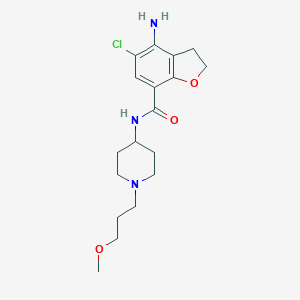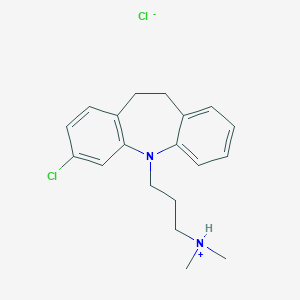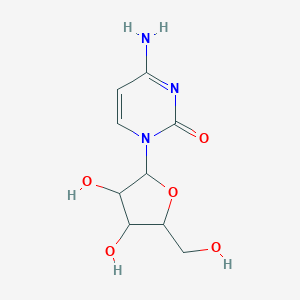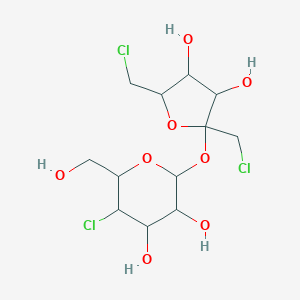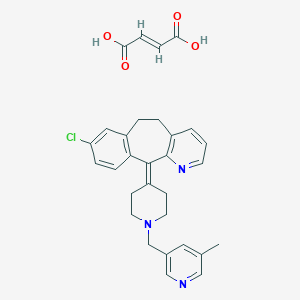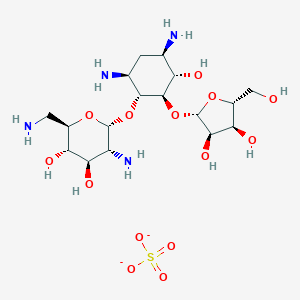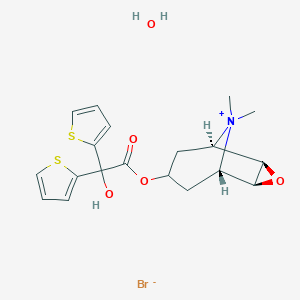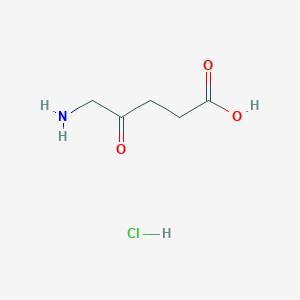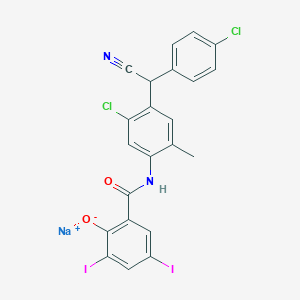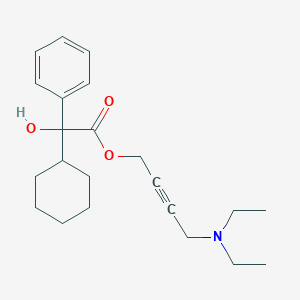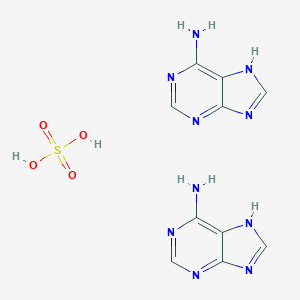
Adenine sulfate
Overview
Description
Adenine (hemisulfate) is a purine nucleobase that plays a crucial role in various biological processes. It is a component of DNA and RNA, where it pairs with thymine in DNA and uracil in RNA. Adenine is also a part of important cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), as well as signaling molecules like cyclic adenosine monophosphate (cAMP) .
Mechanism of Action
Target of Action
Adenine sulfate primarily targets adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in various cellular processes, including DNA synthesis and cellular metabolism .
Mode of Action
Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .
Biochemical Pathways
Adenine is a key component in several biochemical pathways. It combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP . These adenine derivatives perform important functions in cellular metabolism . Adenine is also an integral part of the structure of many coenzymes .
Pharmacokinetics
It is known that adenine and its derivatives play a crucial role in cellular metabolism . The transport of adenine derivatives like adenosine into or out of cell membranes is based on adenosine concentrations .
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, adenine is a key marker of kidney fibrosis for diabetic kidney disease . Adenosine, formed from adenine, causes transient heart block in the AV node of the heart . In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound has a wide range of chemical and biochemical roles and acts as a precursor, substrate, or cofactor in diverse biochemical pathways .
Biochemical Analysis
Biochemical Properties
Adenine sulfate plays a crucial role in biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These adenine derivatives perform important functions in cellular metabolism . Adenine is one of the four nitrogenous bases utilized in the synthesis of nucleic acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by driving many cellular metabolic processes by transferring chemical energy between reactions . It also stimulates white blood cell proliferation, which is used to prevent leukopenia .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. For instance, adenine depletion halts cell division, but culture optical density continues to increase due to cell swelling . Accumulation of trehalose and a coincident 10-fold increase in desiccation stress tolerance is observed in adenine auxotrophs after adenine depletion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, adenine-induced renal failure in mice can be controlled by adjusting the adenine content in the diet . This model has been used to study the pathological mechanisms of acute and chronic kidney disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It forms part of adenine nucleotides, which are fundamental units in these pathways . Adenine combines with the sugar ribose to form adenosine, which in turn can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Under normal physiological concentrations, adenine undergoes absorption and metabolism via adenine phosphoribosyl transferase (APRT), resulting in the formation of AMP and various derivatives . The resultant metabolite xanthine is then converted to uric acid, which is excreted by the kidneys .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. For instance, the farnesylation of the AtIPT3 protein, which is involved in cytokinin biosynthesis, regulates its subcellular localization and affects cytokinin biosynthesis . The farnesylated protein is localized in the nucleus/cytoplasm, whereas the nonfarnesylated protein is located in the plastids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine (hemisulfate) can be synthesized through several methods. One common approach involves the condensation of formamidine with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under acidic conditions. This reaction yields adenine, which can then be converted to its hemisulfate salt by treatment with sulfuric acid .
Industrial Production Methods: In industrial settings, adenine is often produced via fermentation processes using microorganisms such as Escherichia coli. The microbial production of adenine involves the overexpression of genes involved in the purine biosynthesis pathway, followed by extraction and purification of the compound. The hemisulfate salt is then obtained by reacting adenine with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Adenine (hemisulfate) undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction of adenine can yield dihydroadenine.
Substitution: Adenine can participate in nucleophilic substitution reactions, where its amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 8-oxoadenine.
Reduction: Dihydroadenine.
Substitution: Halogenated adenine derivatives.
Scientific Research Applications
Adenine (hemisulfate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Essential for studying DNA and RNA structures and functions.
Medicine: Investigated for its potential in treating metabolic disorders and as a component of antiviral drugs.
Industry: Used in the production of yeast culture media and as a supplement in cell culture
Comparison with Similar Compounds
Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine.
Thymine: A pyrimidine nucleobase that pairs with adenine in DNA.
Uracil: A pyrimidine nucleobase that pairs with adenine in RNA.
Uniqueness of Adenine (hemisulfate): Adenine (hemisulfate) is unique due to its role in forming essential biomolecules like ATP, NAD, and FAD. Its involvement in both genetic material and energy transfer processes highlights its versatility and importance in biological systems .
Properties
IUPAC Name |
7H-purin-6-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHSCOPYJCOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883360 | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Adenine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
321-30-2 | |
| Record name | Adenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diadenine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


